molecular formula C11H17NO B2397601 1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one CAS No. 1872026-13-5

1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one

Cat. No.: B2397601
CAS No.: 1872026-13-5
M. Wt: 179.263
InChI Key: VIGDVJCMSVIWPT-UHFFFAOYSA-N
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Description

1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of this compound includes a spiro linkage between a nonane ring and a prop-2-en-1-one moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Spiro Ring: The spiro ring can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spiro linkage.

    Introduction of the Prop-2-en-1-one Moiety: The prop-2-en-1-one group is introduced through a series of reactions, such as aldol condensation or Michael addition, depending on the starting materials used.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: The prop-2-en-1-one moiety can participate in addition reactions with various nucleophiles, leading to the formation of addition products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.

    Biology: In biological research, the compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new medications.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets it interacts with.

Comparison with Similar Compounds

1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its specific spiro structure and the presence of the prop-2-en-1-one moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-azaspiro[4.4]nonan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-10(13)12-8-7-11(9-12)5-3-4-6-11/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGDVJCMSVIWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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